2-(Difluoromethyl)benzaldehyde
Overview
Description
2-(Difluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H6F2O. It is a derivative of benzaldehyde, where two hydrogen atoms on the methyl group are replaced by fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific research applications.
Scientific Research Applications
2-(Difluoromethyl)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: It is investigated for its potential use in drug development,
Future Directions
Mechanism of Action
Mode of Action
Benzaldehydes, in general, are known to participate in various chemical reactions, including nucleophilic substitution and oxidation . The difluoromethyl group may influence these reactions, but the exact nature of these interactions requires further investigation.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Difluoromethyl)benzaldehyde . Factors such as temperature, pH, and the presence of other compounds can affect its reactivity and stability.
Biochemical Analysis
Biochemical Properties
2-(Difluoromethyl)benzaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress response pathways, such as superoxide dismutases and glutathione reductase . These interactions suggest that this compound may act as a redox-active compound, influencing the cellular redox state and potentially serving as an antifungal agent by disrupting fungal antioxidation systems .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its redox-active nature allows it to disrupt cellular antioxidation systems, leading to oxidative stress in fungal cells . This disruption can inhibit fungal growth and enhance the efficacy of conventional antifungal agents. Additionally, this compound may affect lipid peroxidation in human erythrocytes, indicating its potential impact on cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to and inhibit the activity of enzymes involved in antioxidation, such as superoxide dismutases and glutathione reductase . This inhibition leads to an accumulation of reactive oxygen species (ROS), causing oxidative stress and cellular damage. Furthermore, this compound may influence gene expression by modulating the activity of transcription factors involved in oxidative stress response pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under inert gas conditions at low temperatures
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antifungal activity and modulation of oxidative stress pathways . At higher doses, it may cause toxic or adverse effects, including cellular damage due to excessive oxidative stress. Understanding the threshold effects and toxicological profile of this compound is essential for its safe application in biochemical research.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate oxidative stress and cellular metabolism. Its redox-active nature allows it to participate in redox cycling, influencing the levels of metabolites involved in antioxidation . The compound’s interactions with enzymes such as superoxide dismutases and glutathione reductase highlight its role in modulating metabolic flux and maintaining cellular redox balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cellular membranes, allowing it to accumulate in specific cellular compartments . Understanding the transport mechanisms and distribution patterns of this compound is crucial for elucidating its cellular effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the mitochondria, for example, can enhance its ability to disrupt mitochondrial antioxidation systems and induce oxidative stress
Preparation Methods
2-(Difluoromethyl)benzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 1-bromo-2-difluoromethylbenzene with dimethylformamide (DMF) in the presence of a base . This reaction proceeds under mild conditions and yields the desired product in good purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and cost-effectiveness.
Chemical Reactions Analysis
2-(Difluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-(difluoromethyl)benzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 2-(difluoromethyl)benzyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Properties
IUPAC Name |
2-(difluoromethyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O/c9-8(10)7-4-2-1-3-6(7)5-11/h1-5,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGWXJJJRNOVQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60716751 | |
Record name | 2-(Difluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60716751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1018678-50-6 | |
Record name | 2-(Difluoromethyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1018678-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Difluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60716751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(difluoromethyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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